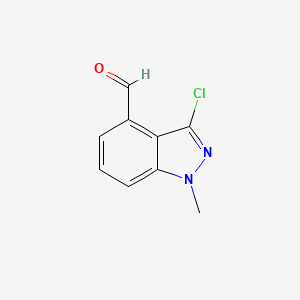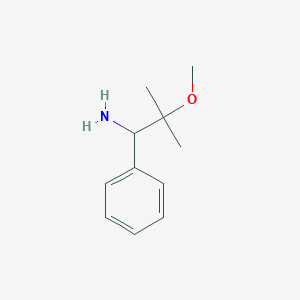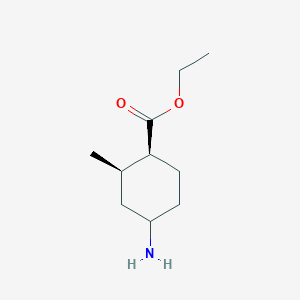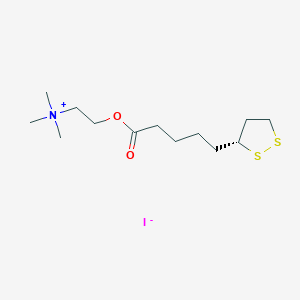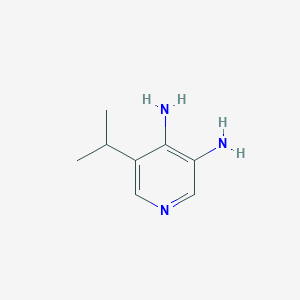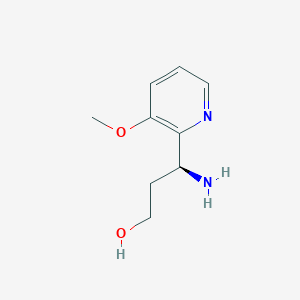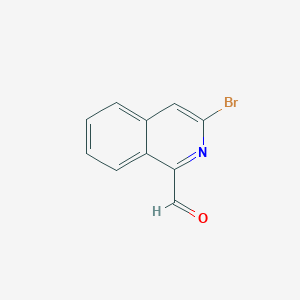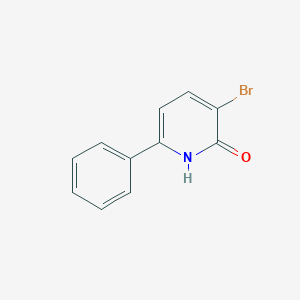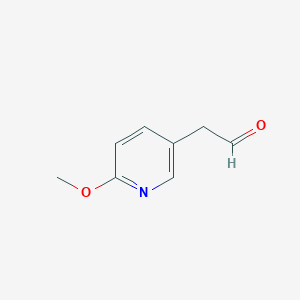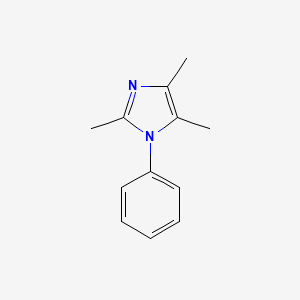
6-Bromopyridine-3-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyridine-3-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a sulfinic acid group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Bromopyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of the corresponding pyridine derivative. Another method includes the diazotization of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group . The intermediate pyridine-3-sulfonyl chlorides formed during this process are then hydrolyzed to yield the sulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromopyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Formation of 6-bromopyridine-3-sulfonic acid.
Reduction: Formation of pyridine-3-sulfinic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of 6-Bromopyridine-3-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromopyridine-3-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfinic acid group.
6-Chloropyridine-3-sulfinic acid: Similar but with a chlorine atom instead of a bromine atom.
6-Bromopyridine-3-carboxylic acid: Similar but with a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: 6-Bromopyridine-3-sulfinic acid is unique due to the presence of both a bromine atom and a sulfinic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C5H4BrNO2S |
|---|---|
Molekulargewicht |
222.06 g/mol |
IUPAC-Name |
6-bromopyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-2-1-4(3-7-5)10(8)9/h1-3H,(H,8,9) |
InChI-Schlüssel |
CVUNREFDXNOUJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


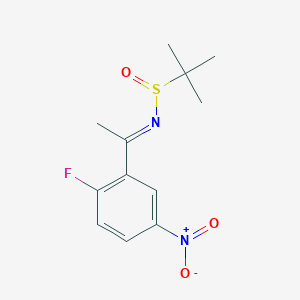
![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)

